2-Chloro-4-cyclopropoxy-1-nitrobenzene
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Overview
Description
2-Chloro-4-cyclopropoxy-1-nitrobenzene is an organic compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a nitro group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropoxy-1-nitrobenzene typically involves multiple steps. . The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as catalysts. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropanol and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The separation and purification of the final product are typically achieved through crystallization and distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclopropoxy-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.
Oxidation: The cyclopropoxy group can be oxidized to form different functional groups depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include strong nucleophiles like dimethylamine in ethanol solution.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic Aromatic Substitution: Products depend on the nucleophile used, such as 2-amino-4-cyclopropoxy-1-nitrobenzene.
Reduction: The major product is 2-chloro-4-cyclopropoxy-1-aminobenzene.
Oxidation: Products vary based on the oxidizing agent and conditions used.
Scientific Research Applications
2-Chloro-4-cyclopropoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropoxy-1-nitrobenzene involves its interaction with molecular targets through nucleophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack, facilitating the substitution of the chloro group . The cyclopropoxy group can also undergo various transformations, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-cyclopropoxy-4-nitrobenzene
- 2-Chloro-4-methoxy-1-nitrobenzene
- 2-Chloro-4-ethoxy-1-nitrobenzene
Uniqueness
2-Chloro-4-cyclopropoxy-1-nitrobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties compared to other similar compounds. The cyclopropoxy group can undergo unique chemical transformations, making this compound valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C9H8ClNO3 |
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Molecular Weight |
213.62 g/mol |
IUPAC Name |
2-chloro-4-cyclopropyloxy-1-nitrobenzene |
InChI |
InChI=1S/C9H8ClNO3/c10-8-5-7(14-6-1-2-6)3-4-9(8)11(12)13/h3-6H,1-2H2 |
InChI Key |
JVGDMEISWPBNAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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